Molecular Weight Differentiation
The target compound exhibits a molecular weight of 327.33 g·mol⁻¹, compared to 313.30 g·mol⁻¹ for the closest structural analog benorylate (CAS 5003-48-5), a difference of +14.03 Da that corresponds exactly to the addition of a methylene (–CH₂–) unit at the salicylate 3-position [1][2]. This mass difference is analytically significant and can be confirmed by high-resolution mass spectrometry (HRMS) to unambiguously distinguish the two compounds in biological matrices.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 327.33 g·mol⁻¹ (C₁₈H₁₇NO₅) |
| Comparator Or Baseline | Benorylate: 313.30 g·mol⁻¹ (C₁₇H₁₅NO₅) |
| Quantified Difference | +14.03 g·mol⁻¹ (one CH₂ unit) |
| Conditions | Elemental composition / HRMS |
Why This Matters
The mass difference provides a definitive analytical marker for compound identity verification and impurity profiling during procurement.
- [1] SIELC Technologies. 4-(Acetylamino)phenyl 3-methyl-o-acetylsalicylate. MW 327.336, Formula C18H17NO5. Published 2018-05-16. View Source
- [2] NIST Chemistry WebBook. Benorilate. Formula C17H15NO5, MW 313.3047. CAS 5003-48-5. View Source
